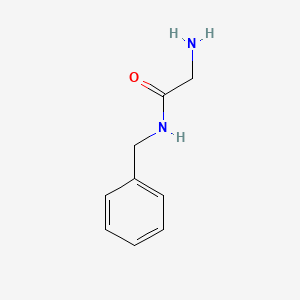

2-amino-N-benzylacetamide

Overview

Description

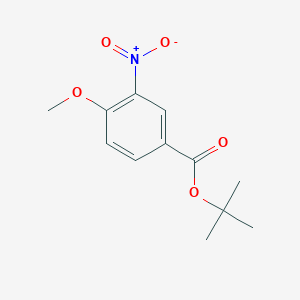

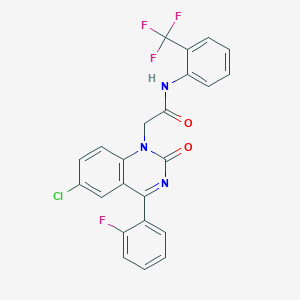

“2-amino-N-benzylacetamide” is a chemical compound with the CAS Number: 39796-52-6 . It has a molecular weight of 164.21 and its IUPAC name is 2-amino-N-benzylacetamide . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The InChI code for “2-amino-N-benzylacetamide” is 1S/C9H12N2O/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The compound also contains 24 bonds in total, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .

Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N-benzylacetamide” are not detailed in the retrieved data, it’s worth noting that compounds of similar structure have been studied for their reactivity .

Physical And Chemical Properties Analysis

“2-amino-N-benzylacetamide” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Inhibitor of γ-aminobutyrate-aminotransferase (GABA_AT)

2-amino-N-benzylacetamide has been studied for its ability to inhibit γ-amino butyrate-aminotransferase . This enzyme plays a crucial role in the mammalian central nervous system, and its inhibition can lead to an increase in γ-amino butyric acid (GABA) concentration in the brain . This has implications for the treatment of conditions like epilepsy, stroke, anxiety, and schizophrenia .

Anticonvulsant Agent

The compound has been used in the design of new N-benzylacetamide derivatives with anticonvulsant activity . These derivatives have shown promising results against maximal electroshock induced seizures .

Molecular Docking Studies

2-amino-N-benzylacetamide has been used in molecular docking studies to design new compounds with potential therapeutic applications . The designed molecules were found to have a good binding affinity with GABA_AT .

Quantitative Structure Activity Relationship (QSAR) Studies

The compound has been used in QSAR studies to understand the relationship between the molecular structure of N-benzylacetamide derivatives and their anticonvulsant activity . The studies suggest that increasing the molecular mass and linearity of the molecule could lead to an increase in anticonvulsant activity .

Ligand-based Design

2-amino-N-benzylacetamide has been used in ligand-based design studies. These studies aim to design new compounds based on the structure of a known ligand, in this case, 2-amino-N-benzylacetamide .

Genetic Function Algorithm (GFA) Studies

The compound has been used in GFA studies to develop QSAR models . These models can help in the design of new N-benzylacetamide derivatives with increased anticonvulsant activity .

Safety and Hazards

The safety information for “2-amino-N-benzylacetamide” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315 (causes skin irritation) and H319 (causes serious eye irritation) . The precautionary statements include P264 (wash skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash before reuse) .

Future Directions

The future directions for “2-amino-N-benzylacetamide” and similar compounds could involve further exploration of their potential therapeutic applications . From a biological and industrial point of view, this could provide an opportunity for chemists to design new derivatives of “2-amino-N-benzylacetamide” that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Mechanism of Action

Target of Action

The primary target of 2-amino-N-benzylacetamide is the GABAAT enzyme . This enzyme plays a crucial role in the regulation of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain .

Mode of Action

2-amino-N-benzylacetamide interacts with its target, the GABAAT enzyme, through specific amino acid residues . This interaction results in changes to the enzyme’s activity, which in turn affects the concentration of GABA in the brain .

Biochemical Pathways

Given its interaction with the gabaat enzyme, it is likely that it impacts the gabaergic system . This system is involved in various neurological processes, including the regulation of anxiety, sleep, and seizure activity .

Result of Action

The molecular and cellular effects of 2-amino-N-benzylacetamide’s action are likely related to its impact on the GABAergic system . By interacting with the GABAAT enzyme, 2-amino-N-benzylacetamide could potentially alter GABA concentrations in the brain, affecting nerve cell activity and potentially exerting anticonvulsant effects .

properties

IUPAC Name |

2-amino-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZCBJRJVXAQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2606188.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2606201.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2606202.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2606209.png)